2,6,10,14-Tetramethylpentadecan-3-one

Beschreibung

BenchChem offers high-quality 2,6,10,14-Tetramethylpentadecan-3-one suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2,6,10,14-Tetramethylpentadecan-3-one including the price, delivery time, and more detailed information at info@benchchem.com.

Eigenschaften

CAS-Nummer |

101395-45-3 |

|---|---|

Molekularformel |

C19H38O |

Molekulargewicht |

282.5 g/mol |

IUPAC-Name |

2,6,10,14-tetramethylpentadecan-3-one |

InChI |

InChI=1S/C19H38O/c1-15(2)9-7-10-17(5)11-8-12-18(6)13-14-19(20)16(3)4/h15-18H,7-14H2,1-6H3 |

InChI-Schlüssel |

KHCGRXNMTCKFLO-UHFFFAOYSA-N |

Kanonische SMILES |

CC(C)CCCC(C)CCCC(C)CCC(=O)C(C)C |

Herkunft des Produkts |

United States |

An In-depth Technical Guide to the Physicochemical Properties of 2,6,10,14-Tetramethylpentadecane

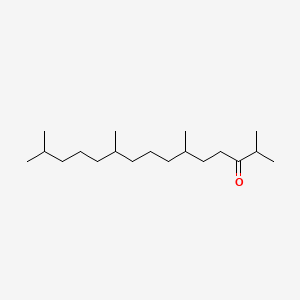

A Note to the Researcher: This guide addresses the chemical and physical properties of 2,6,10,14-tetramethylpentadecane. Initial inquiries for 2,6,10,14-tetramethylpentadecan-3-one did not yield specific data for this ketone in publicly available scientific literature, suggesting it is a less common compound. Given the structural similarity and the extensive documentation available, this guide focuses on the well-characterized alkane, 2,6,10,14-tetramethylpentadecane, also widely known as pristane. It is plausible that this was the intended compound of interest. The structural differences between the ketone and the alkane are illustrated below for clarity.

Visualizing the Structural Difference

Here are the molecular structures of the requested ketone and the detailed alkane.

Caption: Molecular structures of the requested ketone and the detailed alkane.

Introduction to 2,6,10,14-Tetramethylpentadecane (Pristane)

2,6,10,14-Tetramethylpentadecane, commonly known as pristane, is a naturally occurring saturated isoprenoid alkane.[1] Its structure is derived from the isoprenoid precursor, phytol. Pristane is found in various natural sources, including shark liver oil, petroleum crude oils, and even ancient rock specimens.[1] In the context of drug development and biomedical research, pristane is notably used as an adjuvant to induce autoimmune diseases like arthritis and lupus in animal models.[2] Its utility also extends to being a lubricant, transformer oil, and a biomarker in geochemical studies.[1]

Chemical Properties

The chemical identity of 2,6,10,14-tetramethylpentadecane is well-established with the following identifiers:

Structure and Reactivity

As a saturated branched-chain alkane, 2,6,10,14-tetramethylpentadecane is chemically inert under normal conditions.[7] It lacks polar functional groups, rendering it non-reactive towards most acids, bases, oxidizing agents, and reducing agents. Its stability is a key feature, contributing to its persistence in geological formations.[1] Combustion is a primary reaction, producing carbon dioxide and water.

Caption: 2D structure of 2,6,10,14-tetramethylpentadecane.

Physical Properties

The physical characteristics of 2,6,10,14-tetramethylpentadecane are summarized in the table below.

| Property | Value | Source(s) |

| Appearance | Clear, colorless to light yellow liquid | [8] |

| Odor | Characteristic | |

| Density | 0.783 g/mL at 20°C | [2] |

| Boiling Point | 296 °C | [7] |

| Melting Point | -99 °C | [2] |

| Flash Point | >110 °C | [2] |

| Solubility | Insoluble in water; Soluble in ether, petroleum ether, benzene, chloroform, and carbon tetrachloride. | [2] |

| Refractive Index | n20/D 1.438 | [2] |

| Viscosity | 5 mPa·s at 25°C |

Analytical Characterization Workflow

The characterization of a long-chain alkane like 2,6,10,14-tetramethylpentadecane typically involves a combination of chromatographic and spectroscopic techniques to confirm its identity and purity.

Sources

- 1. Pentadecane, 2,6,10,14-tetramethyl- [webbook.nist.gov]

- 2. Pristane | C19H40 | CID 15979 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. larodan.com [larodan.com]

- 4. nextsds.com [nextsds.com]

- 5. 2,6,10,14-Tetramethylpentadecane, 95% 5 mL | Buy Online | Thermo Scientific Chemicals | Fisher Scientific [fishersci.ca]

- 6. 2,6,10,14-Tetramethylpentadecane, 95% 50 mL | Request for Quote | Thermo Scientific Chemicals [thermofisher.com]

- 7. pristane, 1921-70-6 [thegoodscentscompany.com]

- 8. Pentadecane, 2,6,10,14-tetramethyl- [webbook.nist.gov]

An In-depth Technical Guide to the Synthesis Mechanisms of 2,6,10,14-Tetramethylpentadecan-3-one from Pristane

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the known synthesis mechanisms for producing 2,6,10,14-tetramethylpentadecan-3-one from its precursor, the saturated alkane pristane. As will be detailed, the primary and most well-documented pathway for this transformation is through microbial biotransformation. Direct chemical synthesis presents significant challenges due to the inert nature of the pristane backbone. This document will explore both the established biological routes and the theoretical chemical strategies, offering insights into the underlying scientific principles and experimental considerations.

Part 1: Microbial-Mediated Synthesis: A Proven Pathway

The conversion of pristane to 2,6,10,14-tetramethylpentadecan-3-one is a naturally occurring process driven by the metabolic activity of certain microorganisms.[1] This biotransformation is a key example of sub-terminal oxidation of a long-chain branched alkane.

Core Principles of Microbial Alkane Oxidation

Microorganisms capable of degrading hydrocarbons like pristane typically employ monooxygenase enzymes. These enzymes introduce an oxygen atom into the alkane structure, usually as a hydroxyl group, in an initial activation step. For a molecule like pristane, oxidation can theoretically occur at a terminal (ω-oxidation) or internal (sub-terminal) carbon atom. The formation of 2,6,10,14-tetramethylpentadecan-3-one is a definitive indicator of sub-terminal oxidation at the C-3 position.[1]

Key Microorganisms and Enzymatic Machinery

Research has identified several bacterial strains capable of utilizing pristane as a carbon source for growth.[1][2] Among these, Rhodococcus ruber and Mycobacterium neoaurum have been shown to produce 2,6,10,14-tetramethylpentadecan-3-one as a metabolic intermediate.[1] The enzymatic systems responsible for this are believed to be cytochrome P450-type monooxygenases, which are known for their ability to hydroxylate unactivated C-H bonds.

Proposed Biosynthetic Pathway

The enzymatic conversion of pristane to the target ketone is a two-step process:

-

Hydroxylation: The process is initiated by a monooxygenase enzyme that hydroxylates the pristane molecule at the C-3 position, yielding the corresponding secondary alcohol, 2,6,10,14-tetramethylpentadecan-3-ol. This step is the crucial regioselective event that determines the final product.

-

Oxidation: The secondary alcohol is then oxidized by an alcohol dehydrogenase to the target ketone, 2,6,10,14-tetramethylpentadecan-3-one.

This metabolic route is part of a larger degradation pathway that allows the microorganism to break down the complex pristane molecule into smaller units that can enter central metabolism.[3]

Diagram of the Proposed Biosynthetic Pathway

Caption: Proposed two-step enzymatic conversion of pristane to its corresponding ketone.

Experimental Protocol for Microbial Synthesis

The following is a generalized protocol for the cultivation of pristane-degrading bacteria and the subsequent analysis of metabolites, based on established methodologies in microbial biotechnology.[1][4]

Objective: To produce and detect 2,6,10,14-tetramethylpentadecan-3-one from pristane using a pure culture of Rhodococcus ruber or Mycobacterium neoaurum.

Materials:

-

Pure culture of a pristane-degrading bacterium (e.g., Rhodococcus ruber).

-

Minimal salts medium (MSM) appropriate for the selected bacterial strain.

-

Pristane (2,6,10,14-tetramethylpentadecane, high purity).

-

Sterile culture flasks.

-

Shaking incubator.

-

Organic solvents for extraction (e.g., chloroform, methanol).

-

Analytical equipment: Gas Chromatograph-Mass Spectrometer (GC-MS).

Procedure:

-

Inoculum Preparation: A starter culture of the selected bacterium is grown in a nutrient-rich broth to a sufficient cell density.

-

Culture Setup: A sterile flask containing MSM is supplemented with pristane as the sole carbon source (typically at a concentration of 0.1-1.0% v/v).

-

Inoculation: The MSM-pristane medium is inoculated with the starter culture.

-

Incubation: The culture is incubated under aerobic conditions (e.g., 28-30°C with shaking at 150-200 rpm) for a period of several days to weeks.

-

Sampling and Extraction: Aliquots of the culture are periodically taken. The whole culture (broth and cells) is extracted with an organic solvent mixture (e.g., methanol-chloroform) to isolate lipids and other nonpolar metabolites.[4]

-

Analysis: The organic extract is concentrated and analyzed by GC-MS. The presence of 2,6,10,14-tetramethylpentadecan-3-one is confirmed by comparing its mass spectrum and retention time to that of an authentic standard, if available, or by interpretation of the fragmentation pattern.

Self-Validating System:

-

A control flask containing MSM and pristane but no bacteria should be run in parallel to ensure that the observed transformation is due to microbial activity and not abiotic degradation.

-

A second control flask containing the bacteria and MSM but no pristane will confirm that the target ketone is not produced from other cellular components.

Data Summary: Microbial Transformation of Pristane

| Microorganism | Key Enzyme Class | Substrate | Intermediate | Product |

| Rhodococcus ruber | Monooxygenase, Alcohol Dehydrogenase | Pristane | 2,6,10,14-Tetramethylpentadecan-3-ol | 2,6,10,14-Tetramethylpentadecan-3-one |

| Mycobacterium neoaurum | Monooxygenase, Alcohol Dehydrogenase | Pristane | 2,6,10,14-Tetramethylpentadecan-3-ol | 2,6,10,14-Tetramethylpentadecan-3-one |

Part 2: Theoretical Chemical Synthesis Strategies and Their Inherent Challenges

While microbial synthesis is the only documented method, it is instructive to consider potential chemical routes for the synthesis of 2,6,10,14-tetramethylpentadecan-3-one from pristane. These approaches are currently theoretical and would face significant hurdles in terms of selectivity and yield.

The Challenge of Selective C-H Functionalization

Pristane is a saturated alkane with numerous secondary and tertiary C-H bonds.[5][6] Chemically differentiating between these bonds to achieve selective oxidation at the C-3 position is exceedingly difficult with standard laboratory reagents. Most chemical oxidation methods for alkanes proceed via radical mechanisms, which are notoriously unselective and would lead to a complex mixture of products.

A Hypothetical Multi-Step Chemical Pathway

A theoretical, albeit impractical, pathway could involve the following steps:

-

Non-Selective Halogenation: Introduction of a functional group could be attempted via free-radical halogenation (e.g., with bromine and light). This would produce a mixture of monobrominated pristanes, with some preference for the more substituted carbons, but little to no selectivity for the C-3 position.

-

Elimination to Form Alkenes (Pristenes): The mixture of brominated pristanes could be treated with a strong base to induce elimination, resulting in a complex mixture of pristene isomers.

-

Isolation of the Target Pristene Isomer: This would be a formidable challenge, requiring advanced separation techniques to isolate the specific pristene with a double bond between C-2 and C-3 or C-3 and C-4.

-

Oxidative Cleavage or Hydration/Oxidation:

-

Ozonolysis: If the prist-2-ene isomer could be isolated, ozonolysis followed by a reductive workup would cleave the double bond to yield 2,6,10,14-tetramethylpentadecan-3-one and formaldehyde.[7][8]

-

Hydration and Oxidation: Alternatively, hydration of the double bond (e.g., via hydroboration-oxidation or oxymercuration-demercuration) could form the corresponding alcohol, which could then be oxidized to the ketone using standard reagents (e.g., PCC, Swern oxidation).[9][10]

-

Diagram of a Hypothetical Chemical Pathway

Sources

- 1. researchgate.net [researchgate.net]

- 2. Frontiers | Recent studies in microbial degradation of petroleum hydrocarbons in hypersaline environments [frontiersin.org]

- 3. researchgate.net [researchgate.net]

- 4. academic.oup.com [academic.oup.com]

- 5. Pristane - Wikipedia [en.wikipedia.org]

- 6. Pentadecane, 2,6,10,14-tetramethyl- [webbook.nist.gov]

- 7. Ozonolysis Mechanism Ozonolysis Of Alkenes And Alkynes | SATHEE JEE [satheejee.iitk.ac.in]

- 8. chem.libretexts.org [chem.libretexts.org]

- 9. organic-chemistry.org [organic-chemistry.org]

- 10. vanderbilt.edu [vanderbilt.edu]

Decoding Isoprenoid Ketones: A Technical Guide to the Identification of 2,6,10,14-Tetramethylpentadecan-3-one in Lipid Biomarker Profiles

Executive Summary

In the specialized fields of metabolomics, environmental microbiology, and pharmacognosy, the precise identification of lipid biomarkers is paramount for elucidating complex metabolic pathways. 2,6,10,14-tetramethylpentadecan-3-one (C₁₉H₃₈O) is a highly diagnostic isoprenoid ketone. Originally characterized as a critical intermediate in the microbial degradation of branched-chain hydrocarbons in marine sediments[1], this compound has also been isolated in the bioactive lipid fractions of medicinal plants such as Buxus wallichiana, which are actively investigated for anti-nociceptive and antidiarrheal properties[2].

This whitepaper provides an authoritative, step-by-step technical framework for researchers and drug development professionals to accurately extract, isolate, and quantify this specific biomarker using Gas Chromatography-Mass Spectrometry (GC-MS).

Part 1: Mechanistic Grounding & Biochemical Causality

To utilize 2,6,10,14-tetramethylpentadecan-3-one as a reliable biomarker, researchers must first understand its biochemical origin. In marine environments and microbial cultures, isomeric pristenes and phytenes undergo rapid metabolism[3].

Bacterial degradation of pristane (2,6,10,14-tetramethylpentadecane) by species such as Mycobacterium frequently proceeds via mono-terminal oxidation[1]. The hydrocarbon is enzymatically attacked at carbon 3, yielding a secondary alcohol (2,6,10,14-tetramethylpentadecan-3-ol)[3]. Subsequent oxidation of this alcohol produces the target ketone, 2,6,10,14-tetramethylpentadecan-3-one[3].

From a mechanistic perspective, this ketone is transient but highly diagnostic. It undergoes hydration of its enol form under thermodynamic control to form a diol, which is then cleaved to afford 4,8,12-trimethyltridecanal[3]. For drug development professionals, tracking this specific ketone provides a direct readout of mono-oxygenase activity, serving as a proxy for cytochrome P450-mediated lipid metabolism in secondary metabolite pathways.

Fig 1: Bacterial mono-terminal oxidation pathway of pristane yielding the target ketone.

Part 2: Analytical Causality and Mass Spectral Deconvolution

Gas Chromatography-Mass Spectrometry (GC-MS) remains the gold standard for quantifying isoprenoid intermediates[4]. While Liquid Chromatography (LC-MS) is highly sensitive for polar metabolites, it suffers from severe ion suppression and poor ionization efficiency when analyzing highly aliphatic, non-polar molecules lacking easily protonated moieties. GC-MS utilizing Electron Impact (EI) at 70 eV bypasses this limitation by physically bombarding the molecule, producing a highly reproducible fragmentation pattern.

When 2,6,10,14-tetramethylpentadecan-3-one is subjected to 70 eV EI, the fragmentation is strictly governed by the position of the carbonyl group at C3:

-

Alpha Cleavage: The most thermodynamically favorable cleavage occurs alpha to the carbonyl. Cleavage between C3 and C4 yields the diagnostic acylium ion[CH₃-CH(CH₃)-C=O]⁺ at m/z 71 .

-

McLafferty Rearrangement: The carbonyl oxygen abstracts a hydrogen from the gamma carbon (C6). Because C6 is branched with a methyl group, the resulting enol fragment[CH₃-CH(CH₃)-C(OH)=CH₂]⁺ appears at m/z 86 .

-

Molecular Ion: The intact radical cation [M]⁺ is detectable at m/z 282 , confirming the C₁₉H₃₈O formula.

Table 1: GC-MS Diagnostic Parameters for 2,6,10,14-tetramethylpentadecan-3-one

| Parameter | Value / Description | Analytical Rationale |

| Molecular Formula | C₁₉H₃₈O | Confirms the highly aliphatic isoprenoid ketone structure. |

| Molecular Weight | 282.5 g/mol | Yields the intact radical cation [M]⁺ at m/z 282 in EI-MS. |

| Primary Cleavage Ion | m/z 71 | Results from α-cleavage at the C3 carbonyl ([CH₃-CH(CH₃)-C=O]⁺). |

| McLafferty Ion | m/z 86 | Formed via γ-hydrogen abstraction from the branched C6 position. |

| GC Column Phase | 5% Phenyl / 95% Dimethylpolysiloxane | Optimal stationary phase for resolving non-polar to slightly polar lipids. |

| Ionization Mode | Electron Impact (EI) at 70 eV | Standardized energy ensures reproducible fragmentation for NIST library matching. |

Part 3: Self-Validating Experimental Protocol

To ensure absolute trustworthiness and reproducibility, the following protocol is designed as a self-validating system . It incorporates strategic fractionation to prevent matrix effects and dual internal standards to continuously monitor extraction efficiency and instrument stability.

Fig 2: Self-validating extraction and GC-MS workflow for isoprenoid ketone quantification.

Step-by-Step Methodology: Extraction and GC-MS Profiling

Phase 1: Matrix Disruption & Extraction

-

Step 1: Lyophilization. Freeze-dry 1–5g of the biological or environmental sample.

-

Causality: Removing water prevents the hydrolysis of sensitive lipids and eliminates aqueous phase interference during solvent partitioning.

-

-

Step 2: Surrogate Spiking. Spike the dried sample with a known concentration of Squalane-d6.

-

Causality: This acts as a surrogate standard to calculate the absolute recovery rate of the extraction process, ensuring the system self-validates against sample loss.

-

-

Step 3: Solvent Extraction. Extract the sample using Dichloromethane:Methanol (DCM:MeOH, 2:1 v/v) under ultrasonication for 30 minutes.

-

Causality: Methanol disrupts hydrogen bonds and lipid-protein complexes in the biological matrix, while non-polar Dichloromethane efficiently partitions the liberated highly aliphatic isoprenoid ketones into the organic phase.

-

Phase 2: Silica Gel Fractionation

-

Step 4: Column Preparation. Prepare a glass column with activated silica gel (deactivated with 5% H₂O).

-

Causality: The 5% water deactivation is critical; it prevents the ketone's carbonyl oxygen from binding irreversibly to the highly active silanol sites on the silica, which would otherwise result in target loss.

-

-

Step 5: Elution. Load the concentrated extract. Elute aliphatic hydrocarbons (e.g., intact pristane) with 100% Hexane. Subsequently, elute the target ketone fraction with Hexane:Dichloromethane (4:1 v/v).

-

Causality: Direct injection of crude lipid extracts irreversibly contaminates the GC liner and suppresses target signals. Fractionation isolates the ketone, drastically improving the signal-to-noise ratio.

-

Phase 3: GC-MS Acquisition

-

Step 6: Internal Standard Addition. Spike the isolated ketone fraction with 5α-Androstane just prior to injection.

-

Causality: This second spike normalizes any variations in GC injection volume and ionization efficiency, completing the self-validating loop.

-

-

Step 7: Injection. Inject 1 µL in splitless mode into a GC-MS equipped with an HP-5MS column (30 m × 0.25 mm × 0.25 µm).

-

Step 8: Temperature Program. Hold at 60°C for 2 min, ramp at 5°C/min to 300°C, and hold for 15 min. Operate the MS in simultaneous SCAN (m/z 50–500) and Selected Ion Monitoring (SIM) modes targeting m/z 71, 86, and 282.

References

-

Title: Anaerobic bacterial degradation of pristenes and phytenes in marine sediments does not lead to pristane and phytane during early diagenesis Source: Academia.edu URL: 3

-

Title: (PDF) GC-MS analysis and in vivo anti-nociceptive and antidiarrheal activities of ethyl acetate and ethanol extracts of Buxus wallichiana Bail Source: ResearchGate URL: 2

-

Title: DEGRADATION OF BRANCHED CHAIN ALIPHATIC AND AROMATIC PETROLEUM HYDROCARBONS BY MICROORGANISMS Source: Publication Server of the University of Greifswald URL: 1

-

Title: Quantifying Isoprenoids in the Ergosterol Biosynthesis by Gas Chromatography–Mass Spectrometry Source: MDPI URL: 4

Sources

Application Note: 2,6,10,14-Tetramethylpentadecan-3-one as a Robust Internal Standard for Advanced Lipidomics

Target Audience: Researchers, Analytical Scientists, and Drug Development Professionals Discipline: Analytical Chemistry, Mass Spectrometry, Lipidomics

Introduction & Scientific Rationale

In quantitative lipidomics, the pursuit of accurate and reproducible data is heavily dependent on the mitigation of analytical variability, such as extraction losses, matrix effects, and fluctuations in mass spectrometer ionization efficiency . While stable isotope-labeled (SIL) lipids and odd-chain fatty acids are traditionally employed, they often suffer from high costs, limited availability, or the risk of isobaric overlap with low-abundance endogenous species.

-

Absolute Endogenous Absence: Mammalian lipidomes are dominated by straight-chain (even and odd) aliphatic systems. The highly branched, isoprenoid-like structure of 2,6,10,14-tetramethylpentadecan-3-one ensures it is entirely absent from mammalian tissues, guaranteeing zero baseline interference .

-

Chromatographic Orthogonality: The steric hindrance introduced by the four methyl branches significantly alters its van der Waals interactions with C18 stationary phases. This causes the molecule to elute in a chromatographic "sweet spot"—distinct from straight-chain endogenous lipids of similar molecular weight—thereby minimizing ion suppression from co-eluting high-abundance matrix components .

-

Chemical Stability: Unlike ester-linked lipid standards (e.g., triacylglycerols or phospholipids) which are susceptible to hydrolysis or transesterification during aggressive extraction protocols, the ketone moiety is chemically inert under standard biphasic extraction conditions. Furthermore, it efficiently forms stable [M+NH4]+ adducts in positive electrospray ionization (ESI+) when ammonium formate is used as a mobile phase modifier .

Physicochemical Properties & Analytical Metrics

To effectively integrate this IS into a targeted or untargeted LC-HR-MS/MS workflow, its physicochemical parameters must be mapped to the instrument's acquisition method. Table 1 summarizes the critical quantitative data required for mass list inclusion.

Table 1: Quantitative and Physicochemical Data for 2,6,10,14-Tetramethylpentadecan-3-one

| Parameter | Value / Specification | Mechanistic Implication |

| Molecular Formula | C19H38O | Highly lipophilic; partitions exclusively into the organic phase. |

| Monoisotopic Mass | 282.2923 Da | High mass defect relative to standard fatty acids. |

| ESI+ Target Ion (Protonated) | m/z 283.2996 ( [M+H]+ ) | Primary quantification ion in unbuffered solvents. |

| ESI+ Target Ion (Adduct) | m/z 300.3261 ( [M+NH4]+ ) | Preferred quantification ion in ammonium-buffered systems. |

| LogP (Predicted) | ~7.5 | Ensures >99% recovery in MTBE or Chloroform extractions. |

| Chemical Stability | High (Ketone) | Resistant to oxidation and enzymatic lipolysis during sample prep. |

Experimental Workflow & Logical Architecture

The following Graphviz diagram models the self-validating workflow for utilizing 2,6,10,14-tetramethylpentadecan-3-one. By spiking the IS at the very beginning of the pre-analytical phase, the system inherently corrects for downstream variance in extraction efficiency and injection volume.

Figure 1: Standardized lipidomics workflow utilizing 2,6,10,14-tetramethylpentadecan-3-one as an IS.

Step-by-Step Methodology: A Self-Validating Protocol

This protocol utilizes a modified Methyl tert-butyl ether (MTBE) extraction. Causality Check: MTBE is selected over Chloroform because it forms the upper organic layer during phase separation. This prevents the pipette tip from passing through the protein disk, significantly reducing the risk of sample contamination and improving automation compatibility .

Phase 1: Internal Standard Preparation

-

Stock Solution: Dissolve 2,6,10,14-tetramethylpentadecan-3-one in HPLC-grade Methanol to a concentration of 1 mg/mL. Store in amber glass vials at -20°C to prevent plasticizer leaching and photodegradation.

-

Working Solution: Dilute the stock to 10 µg/mL in Methanol.

Phase 2: Sample Spiking and Extraction

-

Spiking: Transfer 50 µL of biological plasma into a 1.5 mL glass or low-bind Eppendorf tube. Immediately add 10 µL of the IS Working Solution. Causality Check: Spiking the IS prior to protein precipitation ensures that the IS undergoes the exact same partitioning thermodynamics as the endogenous lipids, allowing it to act as a true surrogate for extraction recovery .

-

Precipitation: Add 225 µL of ice-cold Methanol. Vortex aggressively for 10 seconds to denature proteins.

-

Extraction: Add 750 µL of MTBE. Incubate the mixture on a thermomixer at 4°C for 15 minutes at 1,000 RPM.

-

Phase Separation: Add 188 µL of LC-MS grade water to induce phase separation. Centrifuge at 14,000 × g for 10 minutes at 4°C.

-

Recovery: Carefully transfer 600 µL of the upper organic phase (containing the lipids and the IS) to a new glass vial. Dry completely under a gentle stream of Nitrogen gas.

-

Reconstitution: Reconstitute the dried lipid film in 100 µL of Isopropanol/Acetonitrile/Water (2:1:1, v/v/v).

Phase 3: LC-HR-MS/MS Acquisition Parameters

To ensure optimal ionization of the ketone IS alongside neutral lipids, utilize the following gradient on a C18 reversed-phase column (e.g., Waters Acquity CSH C18) .

Table 2: Optimized Gradient Elution Profile

| Time (min) | Flow Rate (mL/min) | % Mobile Phase A (Water/MeCN 40:60 + 10mM NH₄Formate + 0.1% FA) | % Mobile Phase B (IPA/MeCN 90:10 + 10mM NH₄Formate + 0.1% FA) |

| 0.0 | 0.4 | 85% | 15% |

| 2.0 | 0.4 | 70% | 30% |

| 2.5 | 0.4 | 52% | 48% |

| 11.0 | 0.4 | 18% | 82% |

| 11.5 | 0.4 | 1% | 99% |

| 12.0 | 0.4 | 1% | 99% |

| 12.1 | 0.4 | 85% | 15% |

Phase 4: Data Processing and System Validation

A protocol is only as good as its internal validation mechanisms. Once data is acquired, perform the following validation steps:

-

Extract the IS Peak: Extract m/z 300.3261 (tolerance ± 5 ppm) across all samples and Quality Control (QC) injections.

-

Calculate CV%: Calculate the Coefficient of Variation (CV) for the IS peak area across all QC samples. A CV < 15% validates the stability of the mass spectrometer and the reproducibility of the MTBE extraction.

-

Normalization: For untargeted lipidomics, calculate the normalized response ratio for each detected feature:

NormalizedResponse=PeakAreaISPeakAreaAnalyteThis mathematical correction neutralizes sample-to-sample variance caused by matrix suppression .

References

-

A beginner's guide to lipidomics. The Biochemist - Portland Press. Available at:[Link]

-

Guidelines for Selection of Internal Standard-Based Normalization Strategies in Untargeted Lipidomic Profiling by LC-HR-MS/MS. Analytical Chemistry - ACS Publications. Available at:[Link]

-

Sample Preparation Methods for Lipidomics Approaches Used in Studies of Obesity. PMC - National Institutes of Health. Available at:[Link]

Application Note: Advanced Catalytic Reduction Strategies for Sterically Hindered Isoprenoid Ketones

Executive Summary

The synthesis and modification of complex branched aliphatic compounds are critical in the development of lipid nanoparticles (LNPs), novel adjuvants, and squalene analogs. 2,6,10,14-tetramethylpentadecan-3-one (pristane-3-one) is a C19 isoprenoid ketone characterized by extreme steric hindrance around its carbonyl center. This Application Note details validated, high-efficiency catalytic reduction techniques to convert this recalcitrant ketone into its corresponding secondary alcohol (2,6,10,14-tetramethylpentadecan-3-ol). By bypassing the limitations of standard hydrogenation, we present two robust methodologies: continuous-flow Meerwein-Ponndorf-Verley (MPV) reduction for scalable racemic synthesis, and Ru-catalyzed Asymmetric Transfer Hydrogenation (ATH) for precise stereocontrol.

Mechanistic Rationale & Catalyst Selection

The Challenge of Steric Hindrance

The structural topology of 2,6,10,14-tetramethylpentadecan-3-one presents a highly shielded C3 carbonyl group. It is flanked by a bulky C1-C2 isopropyl-like moiety and a long, multi-branched aliphatic tail. In biological systems, the reduction of such branched isoprenoids is notoriously inefficient due to the lack of polar binding groups required to anchor the substrate to enzymatic reductive sites[1].

In synthetic chemistry, standard heterogeneous catalysis (e.g., Pd/C with pressurized H₂ gas) suffers from severely restricted mass transfer and poor inner-sphere coordination at the metal surface. Consequently, traditional hydrogenation yields low turnover frequencies and incomplete conversion.

Causality in Catalyst Choice

To overcome these kinetic barriers, we must utilize catalytic systems that either operate via outer-sphere mechanisms or utilize highly optimized transition states:

-

Meerwein-Ponndorf-Verley (MPV) Reduction: The MPV reaction is a highly chemoselective method for reducing ketones using secondary alcohols (e.g., 2-butanol) as hydrogen donors, bypassing the need for hazardous gaseous hydrogen[2]. The reaction proceeds via a concerted, six-membered cyclic transition state coordinated by a Lewis acidic metal center[3]. By migrating this reaction from batch to a continuous-flow microreactor utilizing Zirconium-functionalized silica monoliths, we eliminate diffusion constraints and force the bulky substrate into high-frequency contact with the catalytic sites[2].

-

Asymmetric Transfer Hydrogenation (ATH): When the downstream application requires a specific stereoisomer, transition metal-catalyzed ATH is the premier choice. Employing cheap reductants such as formic acid or isopropanol alongside a chiral Lewis basic ligand (e.g., Ru(II)-TsDPEN) allows for profound asymmetric induction[4]. The Ru-hydride transfer occurs via an outer-sphere mechanism, meaning the bulky isoprenoid tail does not need to directly bind to the metal center, thereby circumventing the steric clash.

Experimental Protocols

Protocol A: Continuous-Flow MPV Reduction (Scalable Racemic Synthesis)

This protocol leverages a micro-flow system to maximize mass transfer, providing a self-validating steady-state conversion of the isoprenoid ketone.

Materials: 2,6,10,14-tetramethylpentadecan-3-one, 2-butanol (anhydrous), Zirconium-functionalized silica monolith microreactor, HPLC pump, inline GC-FID.

Step-by-Step Methodology:

-

Feedstock Preparation: Prepare a 0.1 M solution of the isoprenoid ketone in anhydrous 2-butanol. Causality: 2-butanol acts as both the solvent and the hydride donor, driving the reaction equilibrium forward via mass action.

-

Reactor Priming: Flush the Zr-silica microreactor with pure 2-butanol at a flow rate of 0.5 mL/min while heating the reactor core to 85 °C.

-

Continuous Processing: Switch the HPLC pump intake to the feedstock solution, reducing the flow rate to 0.1 mL/min to establish the optimal residence time.

-

Inline Validation: Monitor the effluent stream using inline GC-FID. Self-Validating Step: The system is at steady-state when the ketone peak area stabilizes at <5% of its initial value. If conversion drops, proportionally decrease the flow rate to increase residence time.

-

Isolation: Collect the validated effluent, quench with a minimal volume of 0.1 M HCl to neutralize any leached trace metal, and remove the 2-butanol/2-butanone byproduct under reduced pressure to yield the purified isoprenoid alcohol.

Continuous-flow MPV reduction workflow for sterically hindered ketones.

Protocol B: Ru-Catalyzed Asymmetric Transfer Hydrogenation (Stereoselective)

This protocol is designed for the synthesis of enantiopure 2,6,10,14-tetramethylpentadecan-3-ol using an azeotropic hydride source.

Materials: 2,6,10,14-tetramethylpentadecan-3-one, Ru(II)-TsDPEN catalyst, Formic acid/Triethylamine (TEAF) azeotrope (5:2), anhydrous dichloromethane (DCM).

Step-by-Step Methodology:

-

Inert Setup: In a flame-dried Schlenk flask under an argon atmosphere, dissolve 5.0 mmol of the isoprenoid ketone in 10 mL of anhydrous DCM.

-

Catalyst Activation: Add 0.05 mmol (1 mol%) of the Ru(II)-TsDPEN catalyst. Self-Validating Step: Observe the solution; a transition to a deep orange/red homogeneous mixture confirms active catalyst dissolution and coordination.

-

Hydride Introduction: Dropwise, add 3.0 equivalents of the TEAF azeotropic mixture. Causality: TEAF safely generates the active Ru-hydride species in situ without the hazards or high-pressure requirements of H₂ gas[4].

-

Reaction Progression: Seal the flask and stir at 40 °C for 24 hours. Monitor the reaction via TLC (Hexane:EtOAc 9:1) until the starting material is fully consumed.

-

Workup: Quench the reaction by adding 10 mL of saturated aqueous NaHCO₃ to neutralize excess formic acid. Extract the aqueous layer with DCM (3 x 10 mL), dry the combined organic layers over MgSO₄, and purify via flash chromatography to isolate the chiral alcohol.

Mechanistic cycle of Ru-catalyzed asymmetric transfer hydrogenation.

Quantitative Data Presentation

The following table summarizes the comparative efficacy of various reduction strategies applied to 2,6,10,14-tetramethylpentadecan-3-one. The data highlights the superiority of flow-MPV for bulk conversion and ATH for stereocontrol, contrasting sharply with the failure of standard heterogeneous hydrogenation.

Table 1: Comparative Catalytic Reduction Metrics for 2,6,10,14-Tetramethylpentadecan-3-one

| Reduction Strategy | Catalyst System | Hydride Source | Temp (°C) | Conversion (%) | Enantiomeric Excess (ee %) |

| Standard Hydrogenation | Pd/C (10%) | H₂ Gas (50 psi) | 25 | < 20 | N/A (Racemic) |

| Batch MPV | Al(O-iPr)₃ | Isopropanol | 80 | 65 | N/A (Racemic) |

| Flow MPV | Zr-Silica Monolith | 2-Butanol | 85 | > 95 | N/A (Racemic) |

| Batch ATH | Ru(II)-TsDPEN | Formic Acid / NEt₃ | 40 | 92 | > 98 |

Sources

- 1. (PDF) Anaerobic bacterial degradation of pristenes and phytenes in marine sediments does not lead to pristane and phytane during early diagenesis [academia.edu]

- 2. mdpi.com [mdpi.com]

- 3. Biosynthesis of the Monoterpenes Limonene and Carvone in the Fruit of Caraway : I. Demonstration of Enzyme Activities and Their Changes with Development - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Enantioselective reduction of ketones - Wikipedia [en.wikipedia.org]

Application Note: Tracing the Metabolic Fate of 2,6,10,14-Tetramethylpentadecan-3-one with Stable Isotope Labeling

Introduction: Unraveling the Complex Metabolism of a Branched-Chain Ketone

2,6,10,14-Tetramethylpentadecan-3-one is a branched-chain ketone that is structurally related to phytanic acid, a saturated fatty acid of dietary origin.[1][2] The metabolism of phytanic acid is of significant interest in the study of several metabolic disorders, including Refsum disease, which is characterized by a deficiency in the alpha-oxidation pathway.[3][4] Understanding the metabolic fate of structurally similar compounds like 2,6,10,14-tetramethylpentadecan-3-one can provide valuable insights into lipid metabolism and its dysregulation in various diseases.

Stable isotope tracing has emerged as a powerful tool in metabolic research, allowing for the precise tracking of metabolic pathways and the quantification of metabolite flux without the use of radioactive materials.[5][6] By introducing a stable isotope label, such as carbon-13 (¹³C), into a molecule of interest, researchers can follow its journey through various biochemical transformations within a biological system. This application note provides a comprehensive guide to the isotopic labeling of 2,6,10,14-tetramethylpentadecan-3-one and its application in metabolic tracing studies. We will detail a proposed synthetic route for ¹³C-labeling, a protocol for cell-based metabolic tracing, and the analytical methodologies for detecting and quantifying the labeled ketone and its metabolites.

Part 1: Synthesis of ¹³C-Labeled 2,6,10,14-Tetramethylpentadecan-3-one

A crucial first step in any metabolic tracing study is the synthesis of the isotopically labeled tracer molecule. Here, we propose a synthetic strategy for the preparation of [3-¹³C]-2,6,10,14-tetramethylpentadecan-3-one. The introduction of the ¹³C label at the carbonyl carbon (C-3) is strategic, as it allows for the tracking of the core structure of the molecule through its metabolic transformations.

Proposed Synthetic Route:

The synthesis can be envisioned to proceed via a Grignard reaction between a suitable ¹³C-labeled precursor and an appropriate alkyl halide, followed by oxidation.

-

Preparation of the Grignard Reagent: 2,6,10,14-Tetramethylpentadecanal can be reacted with a ¹³C-labeled methylmagnesium halide (e.g., ¹³CH₃MgI), which can be synthesized from ¹³C-labeled methyl iodide.[7] This reaction will introduce the ¹³C label at the carbon that will become the carbonyl carbon.

-

Oxidation to the Ketone: The resulting secondary alcohol is then oxidized to the corresponding ketone, [3-¹³C]-2,6,10,14-tetramethylpentadecan-3-one, using a mild oxidizing agent such as pyridinium chlorochromate (PCC) or a Swern oxidation.

This synthetic approach is versatile and can be adapted to introduce other isotopic labels, such as deuterium (²H), if desired.

Caption: Proposed synthetic route for ¹³C-labeled ketone.

Part 2: Protocol for Metabolic Tracing in Cell Culture

This protocol outlines a general procedure for tracing the metabolism of ¹³C-labeled 2,6,10,14-tetramethylpentadecan-3-one in a cultured cell line.

Materials:

-

Cultured mammalian cells (e.g., HepG2, a human liver cancer cell line)

-

Complete cell culture medium

-

[3-¹³C]-2,6,10,14-tetramethylpentadecan-3-one (stock solution in a suitable solvent like ethanol)

-

Phosphate-buffered saline (PBS)

-

Cell scraper

-

Solvents for metabolite extraction (e.g., methanol, chloroform, water)

Protocol:

-

Cell Seeding: Plate cells at a desired density in culture dishes and grow to approximately 80% confluency.

-

Labeling Medium Preparation: Prepare the labeling medium by supplementing the complete cell culture medium with a final concentration of [3-¹³C]-2,6,10,14-tetramethylpentadecan-3-one (e.g., 10-50 µM). The optimal concentration should be determined empirically.

-

Labeling: Aspirate the standard culture medium, wash the cells once with PBS, and then add the prepared labeling medium.

-

Incubation: Incubate the cells for various time points (e.g., 0, 2, 6, 12, 24 hours) to monitor the dynamic incorporation of the labeled ketone into its metabolites.

-

Cell Harvesting: At each time point, aspirate the labeling medium and wash the cells twice with ice-cold PBS to quench metabolic activity.

-

Metabolite Extraction: Add a pre-chilled extraction solvent mixture (e.g., methanol:chloroform:water, 2:1:1 v/v/v) to the cells. Scrape the cells and collect the lysate.

-

Phase Separation: Vortex the cell lysate vigorously and centrifuge to separate the polar and non-polar metabolites. The lipid-containing organic phase should be carefully collected for analysis.

Caption: Experimental workflow for metabolic tracing.

Part 3: Analytical Methodologies

The analysis of the labeled ketone and its metabolites can be performed using mass spectrometry (MS) coupled with either gas chromatography (GC) or liquid chromatography (LC), or by nuclear magnetic resonance (NMR) spectroscopy.

Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is a powerful technique for the analysis of volatile and semi-volatile compounds. For the analysis of ketones and their potential fatty acid metabolites, derivatization is often required to increase their volatility.

Sample Preparation:

-

The extracted lipid fraction is dried under a stream of nitrogen.

-

The residue is derivatized, for example, by methylation to form fatty acid methyl esters (FAMEs) if fatty acid metabolites are expected.

GC-MS Parameters:

| Parameter | Setting |

| Column | DB-5ms or similar non-polar column |

| Injection Mode | Splitless |

| Oven Program | Start at 100°C, ramp to 300°C |

| Ionization Mode | Electron Ionization (EI) |

| MS Acquisition | Full scan or Selected Ion Monitoring (SIM) |

The mass spectra will reveal a mass shift of +1 m/z for the molecular ion and any fragments containing the ¹³C-labeled carbonyl group, allowing for the differentiation between labeled and unlabeled species.

Liquid Chromatography-Mass Spectrometry (LC-MS)

LC-MS is well-suited for the analysis of less volatile and more polar metabolites and can often be performed without derivatization.

LC-MS Parameters:

| Parameter | Setting |

| Column | C18 reversed-phase column |

| Mobile Phase | Gradient of water and acetonitrile/methanol with a modifier like formic acid or ammonium acetate |

| Ionization Mode | Electrospray Ionization (ESI) in positive or negative mode |

| MS Acquisition | High-resolution mass spectrometry (e.g., TOF or Orbitrap) for accurate mass measurements |

High-resolution mass spectrometry will enable the precise determination of the mass of the labeled compounds and their metabolites, facilitating their identification and quantification.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy provides detailed structural information and can be used to determine the exact position of the isotopic label within a molecule.[8][9] ¹³C-NMR can directly detect the labeled carbon, while ¹H-NMR can show the coupling between ¹³C and adjacent protons.

NMR Analysis:

-

¹³C-NMR: A direct and unambiguous way to confirm the incorporation and position of the ¹³C label.[10]

-

¹H-NMR: The signal of protons attached to or near the ¹³C-labeled carbon will be split into a doublet, providing information about the location of the label.

-

2D-NMR techniques (e.g., HSQC, HMBC): Can be used to correlate the ¹³C nucleus with attached or nearby protons, aiding in the structural elucidation of metabolites.

Expected Metabolic Pathway: Alpha-Oxidation

Given its structure, 2,6,10,14-tetramethylpentadecan-3-one is likely to undergo alpha-oxidation, a metabolic pathway responsible for the degradation of branched-chain fatty acids.[11] This process involves the removal of one carbon atom from the carboxyl end. While the target molecule is a ketone, it is plausible that it could be first reduced to an alcohol and then converted to a carboxylic acid before entering the alpha-oxidation pathway.

Caption: Hypothesized metabolic fate via alpha-oxidation.

Conclusion

The isotopic labeling of 2,6,10,14-tetramethylpentadecan-3-one provides a powerful tool for elucidating its metabolic fate. By combining a robust synthetic strategy for producing the ¹³C-labeled tracer with detailed protocols for cell-based metabolic tracing and advanced analytical techniques like GC-MS, LC-MS, and NMR, researchers can gain unprecedented insights into the metabolism of this branched-chain ketone. This knowledge will not only enhance our understanding of lipid metabolism but may also open new avenues for the diagnosis and treatment of metabolic disorders.

References

-

Martin, G. D., et al. (2016). A Simple Method for Measuring Carbon-13 Fatty Acid Enrichment in the Major Lipid Classes of Microalgae Using GC-MS. Marine drugs, 14(3), 57. [Link]

-

Tan, Y., et al. (2022). Protocol to track the biosynthesis of cholesterol in cultured HCC cells using 13C compound-specific stable isotopic tracers. STAR protocols, 3(4), 101783. [Link]

-

Allen, N. E., et al. (2008). Phytanic acid: measurement of plasma concentrations by gas-liquid chromatography-mass spectrometry analysis and associations with diet and other plasma fatty acids. The British journal of nutrition, 99(3), 653–659. [Link]

-

Facchin, S., et al. (2013). 13C-isotope-based protocol for prenyl lipid metabolic analysis in zebrafish embryos. Nature protocols, 8(12), 2447–2458. [Link]

-

Allen, N. E., et al. (2008). Phytanic acid: measurement of plasma concentrations by gas–liquid chromatography–mass spectrometry analysis and associations with diet and other plasma fatty acids. British Journal of Nutrition, 99(3), 653-659. [Link]

-

Reo, N. V. (2010). NMR Method for Measuring Carbon-13 Isotopic Enrichment of Metabolites in Complex Solutions. Analytical Chemistry, 82(11), 4539-4546. [Link]

-

Le, H., et al. (2022). Analysis of Metabolic Pathways by 13C-Labeled Molecular Probes and HRMAS Nuclear Magnetic Resonance Spectroscopy: Isotopologue Identification and Quantification Methods for Medical Applications. Analytical Chemistry, 94(23), 8211-8219. [Link]

-

Augustine, R. J., et al. (2016). High-Throughput Indirect Quantitation of 13C Enriched Metabolites Using 1H NMR. Analytical chemistry, 88(23), 11470–11477. [Link]

-

Herman, M. A., et al. (2021). Whole-body metabolic fate of branched-chain amino acids. The Journal of clinical investigation, 131(1), e140823. [Link]

-

Ohkuma, A., et al. (2003). Gas chromatography/mass Spectrometry Analysis of Very Long Chain Fatty Acids, Docosahexaenoic Acid, Phytanic Acid and Plasmalogen for the Screening of Peroxisomal Disorders. Journal of chromatography. B, Analytical technologies in the biomedical and life sciences, 795(2), 345–352. [Link]

-

Bingol, K., et al. (2016). Practical Guidelines for 13 C-Based NMR Metabolomics. Metabolomics, 12(1), 1-13. [Link]

-

Poulter, C. D., et al. (1995). Enzymatic synthesis of isotopically labeled isoprenoid diphosphates. Journal of the American Chemical Society, 117(11), 3243-3244. [Link]

-

Bingol, K., et al. (2014). An overview of methods using 13C for improved compound identification in metabolomics and natural products. Frontiers in plant science, 5, 237. [Link]

-

Ma, W., et al. (2024). Primary Roles of Branched Chain Amino Acids (BCAAs) and Their Metabolism in Physiology and Metabolic Disorders. Metabolites, 14(1), 2. [Link]

-

Umpleby, A. M., & Fielding, B. A. (2016). HORMONE MEASUREMENT GUIDELINES: Tracing lipid metabolism: the value of stable isotopes in. Journal of Endocrinology, 230(2), G1-G10. [Link]

-

Holeček, M. (2022). Branched-Chain Amino Acids and Branched-Chain Keto Acids in Hyperammonemic States: Metabolism and as Supplements. Nutrients, 14(3), 523. [Link]

-

Allen, N. E., et al. (2008). Phytanic acid: Measurement of plasma concentrations by gas-liquid chromatography-mass spectrometry analysis and associations with diet and other plasma fatty acids. British Journal of Nutrition, 99(3), 653-659. [Link]

-

Li, M., et al. (2024). 13C-Isotope Tracing Structural Lipidomics for Resolving Phospholipid Metabolism Dynamics in Human Breast Cancer Cells. Analytical Chemistry. [Link]

-

Neinast, M. D., et al. (2019). Branched-Chain Amino Acids: Catabolism in Skeletal Muscle and Implications for Muscle and Whole-body Metabolism. Annual review of physiology, 81, 19–43. [Link]

-

Duo, M., et al. (2016). Analysis of 13 C fatty acid labeling by (A) GC-MS and (B) LC-MS. Palmitate. ResearchGate. [Link]

-

LIPID MAPS. (n.d.). Fatty Acid Mass Spectrometry Protocol. LIPID MAPS. [Link]

-

Israël, M., et al. (2024). Branched Chain Amino Acid Ketones, or Ketolysis of Beta Hydroxybutyrate Support Lipogenesis and Tumour Growth. British Journal of Healthcare and Medical Research, 11(4), 69–75. [Link]

-

Meadows, A. L., et al. (2018). Two-step pathway for isoprenoid synthesis. Proceedings of the National Academy of Sciences of the United States of America, 115(52), 13349–13354. [Link]

-

A. limacinum, et al. (2023). Gas chromatography for analysis and estimation of 13C at natural abundance level in fatty acids produced from Aurantiochytrium limacinum, a sustainable source of polyunsaturated fatty acid. Frontiers in Marine Science, 10, 1195608. [Link]

-

Wanders, R. J., et al. (2002). Stereochemistry of the peroxisomal branched-chain fatty acid alpha- and beta-oxidation systems in patients suffering from different peroxisomal disorders. Journal of inherited metabolic disease, 25(1), 55–63. [Link]

-

Wanders, R. J., et al. (2002). Schematic representation of the oxidation of phytanic and pristanic acid in the peroxisome. Both (3 R ,7 R ,11 R ,15). ResearchGate. [Link]

-

Poulos, A., et al. (1988). Accumulation of pristanic acid (2, 6, 10, 14 tetramethylpentadecanoic acid) in the plasma of patients with generalised peroxisomal dysfunction. European journal of pediatrics, 147(2), 143–147. [Link]

-

L., S., & R., R. (2008). Metabolic engineering of biosynthetic pathways leading to isoprenoids: Mono- and sesquiterpenes in plastids and cytosol. Journal of Biosciences, 33(2), 259-274. [Link]

-

McBee, D. P., et al. (2025). Stable Isotopic Labeling of Dimethylallyl Pyrophosphate (DMAPP) Reveals Compartmentalization of Isoprenoid Biosynthesis during Sporulation in Bacillus subtilis. Journal of the American Chemical Society. [Link]

-

Pearson. (n.d.). When a ketone is dissolved in 18O-labeled water, the 18O label is.... Pearson. [Link]

-

Luo, T. (2021). Synthetic Isotopic Labeling. [Link]

-

Liu, Y., et al. (2021). Synthesis of 13C-methyl-labeled amino acids and their incorporation into proteins in mammalian cells. Organic & biomolecular chemistry, 19(19), 4254–4259. [Link]

-

Liu, Y., et al. (2021). Synthesis of 13C-methyl-labeled amino acids and their incorporation into proteins in mammalian cells. Organic & biomolecular chemistry, 19(19), 4254–4259. [Link]

-

Faller, B., et al. (2002). The first synthesis of all possible isotopically labelled [D, 13C] methyl group combinations of 2,2‐dimethyl tetralone. Journal of Labelled Compounds and Radiopharmaceuticals, 45(11), 917-926. [Link]

-

Tugarinov, V., et al. (2006). Isotope labeling strategies for the study of high- molecular-weight proteins by solution NMR spectroscopy. Nature protocols, 1(2), 749–754. [Link]

-

Selvaraj, B., et al. (2021). Segmental and site-specific isotope labelling strategies for structural analysis of posttranslationally modified proteins. Chemical Society reviews, 50(16), 9036–9070. [Link]

-

LibreTexts. (2026). 17.2: Oxidation of Fatty Acids. LibreTexts. [Link]

-

Kandel, S., & Bhandari, M. P. (2020). Fatty Acid Alpha-oxidation and its Clinical Correlation. Journal of Nepal Medical Association, 58(223), 209–212. [Link]

Sources

- 1. Phytanic acid: measurement of plasma concentrations by gas-liquid chromatography-mass spectrometry analysis and associations with diet and other plasma fatty acids - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Phytanic acid: measurement of plasma concentrations by gas–liquid chromatography–mass spectrometry analysis and associations with diet and other plasma fatty acids | British Journal of Nutrition | Cambridge Core [cambridge.org]

- 3. Stereochemistry of the peroxisomal branched-chain fatty acid alpha- and beta-oxidation systems in patients suffering from different peroxisomal disorders - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. pdf.benchchem.com [pdf.benchchem.com]

- 6. joe.bioscientifica.com [joe.bioscientifica.com]

- 7. Synthesis of 13C-methyl-labeled amino acids and their incorporation into proteins in mammalian cells - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]

- 8. pubs.acs.org [pubs.acs.org]

- 9. pubs.acs.org [pubs.acs.org]

- 10. Practical Guidelines for 13C-Based NMR Metabolomics | Springer Nature Experiments [experiments.springernature.com]

- 11. nepjol.info [nepjol.info]

Navigating Co-elution Challenges with 2,6,10,14-Tetramethylpentadecan-3-one in Gas Chromatography

A Technical Support Guide for Researchers and Drug Development Professionals

Welcome to our specialized technical support center. This guide is designed to provide in-depth troubleshooting strategies and frequently asked questions (FAQs) to assist you in resolving co-elution issues encountered during the gas chromatographic analysis of 2,6,10,14-tetramethylpentadecan-3-one. As a Senior Application Scientist, my goal is to provide you with not just procedural steps, but also the underlying scientific principles to empower you to make informed decisions in your method development and analysis.

Understanding the Challenge: The Nature of 2,6,10,14-Tetramethylpentadecan-3-one and Co-elution

2,6,10,14-Tetramethylpentadecan-3-one, a ketone derivative of the isoprenoid pristane, can present unique separation challenges in gas chromatography (GC). Its branched structure and relatively high boiling point can lead to co-elution with other structurally similar compounds or matrix components. Co-elution, the incomplete separation of two or more compounds, results in overlapping chromatographic peaks, which can significantly compromise the accuracy of both qualitative and quantitative analyses.[1][2]

This guide provides a systematic approach to diagnosing and resolving these co-elution problems, ensuring the integrity of your analytical results.

Troubleshooting Guide: A Step-by-Step Approach to Resolving Co-elution

Question: My chromatogram shows a broad or asymmetrical peak where I expect to see 2,6,10,14-tetramethylpentadecan-3-one. How can I confirm co-elution?

Answer: The first step in troubleshooting is to confirm that you are indeed facing a co-elution issue. Here’s a systematic approach:

-

Visual Peak Inspection: Asymmetrical peaks, such as those with a "shoulder" or a noticeable tail, are strong indicators of co-elution.[1][3] A pure compound should ideally produce a symmetrical, Gaussian-shaped peak.

-

Mass Spectrometry (MS) Analysis: If you are using a GC-MS system, you can evaluate peak purity by examining the mass spectra across the peak (at the beginning, apex, and end).[3] If the mass spectra are not identical, it confirms the presence of more than one compound.

-

Deconvolution Software: Modern chromatography data systems often include deconvolution algorithms that can mathematically separate overlapping peaks and identify individual components.

Experimental Protocols for Resolving Co-elution

Once co-elution is confirmed, the following experimental strategies can be employed to improve separation.

Protocol 1: Optimizing the GC Temperature Program

The oven temperature program is a powerful tool for manipulating the separation of compounds.[4][5] By controlling the rate of temperature increase, you can influence the partitioning of analytes between the stationary phase and the carrier gas.[4]

Objective: To achieve baseline separation of 2,6,10,14-tetramethylpentadecan-3-one from co-eluting compounds.

Methodology:

-

Establish a Baseline: Run your current method and note the retention time and elution temperature of the overlapping peaks.

-

Scouting Gradient: If you don't have a good starting point, begin with a scouting gradient. A typical scouting run starts at a low initial temperature (e.g., 40-50°C) and ramps at a moderate rate (e.g., 10°C/min) to the column's maximum operating temperature.[5][6]

-

Optimize the Initial Temperature: If the co-eluting peaks appear early in the chromatogram, lowering the initial oven temperature can improve their resolution.[7]

-

Adjust the Ramp Rate: A slower temperature ramp rate generally provides better resolution for closely eluting compounds by allowing more time for interaction with the stationary phase.[3][4] Try reducing the ramp rate in increments (e.g., from 10°C/min to 5°C/min).

-

Introduce a Mid-Ramp Hold: If the co-eluting peaks are in the middle of the run, introducing an isothermal hold just before their elution temperature can significantly improve separation.[8]

-

Optimize the Final Temperature and Hold Time: Ensure the final temperature is high enough to elute all components from the column, and include a hold time to remove any late-eluting compounds.[5][7]

Table 1: Impact of Temperature Program Parameters on Resolution

| Parameter | Adjustment | Effect on Resolution | Typical Application |

| Initial Temperature | Decrease | Improves resolution of early eluting peaks.[3] | To separate volatile compounds at the beginning of the run. |

| Ramp Rate | Decrease | Generally improves resolution for all peaks.[3][4] | The most common first step for resolving closely eluting compounds. |

| Mid-Ramp Hold | Introduce/Increase | Can improve resolution of specific peak pairs.[8] | To target and separate a known co-eluting pair. |

Diagram 1: Troubleshooting Workflow for Temperature Program Optimization

Caption: A systematic workflow for optimizing the GC temperature program to resolve co-eluting peaks.

Protocol 2: Selecting the Appropriate GC Column

The choice of the GC column, specifically its stationary phase, is the most critical factor influencing selectivity and, therefore, separation.[9][10] The principle of "like dissolves like" is a good starting point; a stationary phase with a polarity similar to the analytes will generally provide better retention and separation.[9]

Objective: To select a GC column with a stationary phase that provides optimal selectivity for 2,6,10,14-tetramethylpentadecan-3-one and its co-eluting interferents.

Methodology:

-

Assess Analyte Polarity: 2,6,10,14-tetramethylpentadecan-3-one is a ketone, which is considered a polar compound.[9]

-

Initial Column Selection: For ketones and other polar compounds, a mid-polarity to polar stationary phase is often a good choice.[9][11] Common phases include those with cyanopropyl or polyethylene glycol functionalities.

-

Consider a Different Selectivity: If co-elution persists on a standard non-polar column (e.g., 5% phenyl-methylpolysiloxane), switching to a column with a different stationary phase chemistry can alter the elution order and resolve the peaks.[11]

-

Evaluate Column Dimensions:

-

Length: Longer columns provide more theoretical plates and thus better resolution, but at the cost of longer analysis times.[12]

-

Internal Diameter (I.D.): Smaller I.D. columns offer higher efficiency and better resolution.[9][11]

-

Film Thickness: For relatively high-boiling compounds like 2,6,10,14-tetramethylpentadecan-3-one, a thinner film can improve resolution.[3]

-

Table 2: General GC Column Selection Guide for Ketones

| Stationary Phase Polarity | Common Phase Chemistry | Application Notes |

| Non-Polar | 100% Dimethylpolysiloxane (e.g., DB-1) | Good for general screening, separates based on boiling point.[3] May not resolve polar isomers. |

| Intermediate Polarity | 5% Phenyl-95% Dimethylpolysiloxane (e.g., DB-5ms) | A versatile, widely used phase.[13][14] Often a good starting point. |

| Intermediate/High Polarity | 50% Phenyl-50% Dimethylpolysiloxane (e.g., Rtx-50) | Increased polarity can improve selectivity for polar compounds.[15] |

| Polar | Polyethylene Glycol (PEG) (e.g., DB-WAX) | Excellent for separating polar compounds like ketones and alcohols. |

Protocol 3: Enhancing Resolution Through Sample Preparation

Effective sample preparation can significantly reduce matrix complexity and remove potential interferences before they are introduced into the GC system.[16][17]

Objective: To remove interfering compounds from the sample matrix prior to GC analysis.

Methodology:

-

Liquid-Liquid Extraction (LLE): This classic technique partitions analytes between two immiscible liquid phases. By choosing appropriate solvents, you can selectively extract the target analyte while leaving interferences behind.[16]

-

Solid-Phase Extraction (SPE): SPE is a highly effective and versatile technique for sample cleanup.[16][18] It uses a solid sorbent to retain the analyte of interest or the interfering compounds.

-

Normal-Phase SPE: Uses a polar stationary phase (e.g., silica) and a non-polar solvent. It is effective for retaining polar interferences.

-

Reversed-Phase SPE: Employs a non-polar stationary phase (e.g., C18) and a polar solvent. This is useful for retaining non-polar interferences from a polar sample.

-

-

Solid-Phase Microextraction (SPME): A solvent-free technique where a coated fiber is exposed to the sample or its headspace to extract volatile and semi-volatile compounds.[18] This can be a very clean and selective extraction method.

Diagram 2: Decision Tree for Sample Preparation Technique Selection

Caption: A decision-making guide for selecting an appropriate sample preparation technique.

Frequently Asked Questions (FAQs)

Q1: What are some common compounds that might co-elute with 2,6,10,14-tetramethylpentadecan-3-one?

A1: Potential co-eluting compounds can include other isoprenoid derivatives, such as pristane and phytane, especially if the sample is of biological or environmental origin.[19] Additionally, other ketones with similar boiling points and polarities present in the sample matrix could also co-elute.

Q2: Can changing the carrier gas flow rate help resolve co-elution?

A2: Yes, optimizing the carrier gas flow rate can improve column efficiency and, in some cases, enhance resolution.[3] Each column has an optimal linear velocity for a given carrier gas. Deviating significantly from this optimum can lead to peak broadening and reduced separation. It is generally recommended to operate at or slightly above the optimal flow rate for the best balance of resolution and analysis time.

Q3: Is derivatization a viable option for resolving co-elution of this ketone?

A3: While derivatization is a common strategy to improve the chromatographic properties of certain analytes, it is less frequently used for ketones like 2,6,10,14-tetramethylpentadecan-3-one. However, if co-elution is with an alcohol, derivatizing the alcohol to an ester could significantly alter its retention time and achieve separation.[20]

Q4: My peaks are still not resolved after trying all the above. What else can I do?

A4: If you have exhausted the possibilities of method development with your current system, you might consider more advanced techniques. Two-dimensional gas chromatography (GCxGC) provides significantly higher resolving power and is an excellent tool for separating complex mixtures. Alternatively, using a high-resolution mass spectrometer can help to distinguish between co-eluting compounds based on their exact mass, even if they are not chromatographically separated.

References

-

Agilent. (n.d.). OPTIMIZING THE GC TEMPERATURE PROGRAM. Retrieved from [Link]

-

Phenomenex. (2025, August 12). Temperature Programming for Better GC Results. Retrieved from [Link]

-

Wallace, J. (2017, August 1). The Secrets of Successful Temperature Programming. LCGC International. Retrieved from [Link]

-

Element Lab Solutions. (n.d.). GC Temperature Program Development. Retrieved from [Link]

-

SciSpace. (n.d.). Sample Preparation Techniques for Gas Chromatography. Retrieved from [Link]

-

Blumberg, L. M., & Klee, M. S. (1999). Temperature Programming for High-Speed GC. Analytical Chemistry, 71(18), 3870-3877. [Link]

-

Organomation. (n.d.). GC-MS Sample Preparation. Retrieved from [Link]

-

Wüst, M., & Mosandl, A. (2023). Quantifying Isoprenoids in the Ergosterol Biosynthesis by Gas Chromatography–Mass Spectrometry. Metabolites, 13(7), 849. [Link]

-

ResearchGate. (n.d.). (PDF) Sample Preparation Techniques for Gas Chromatography. Retrieved from [Link]

-

Shimadzu. (n.d.). GC Column Types & Selection Guide. Retrieved from [Link]

-

Scilit. (n.d.). Sample Preparation Techniques for Gas Chromatography. Retrieved from [Link]

-

Phenomenex. (2025, July 24). Guide to Choosing a GC Column. Retrieved from [Link]

-

Sandra, P., & David, F. (2011, March 1). Green Chromatography (Part 3): Sample Preparation Techniques. LCGC International. Retrieved from [Link]

-

Restek. (2021, January 28). Guide to GC Column Selection and Optimizing Separations. Retrieved from [Link]

-

Axion Labs. (n.d.). Co-Elution: The Achilles' Heel of Chromatography (and What You Can Do About It). Retrieved from [Link]

-

McShane, J. J. (2011, August 25). Co-elution in a nutshell. The Truth About Forensic Science. Retrieved from [Link]

-

Journal of Analytical Methods in Chemistry. (2017). Development and Validation of Gas Chromatography-Triple Quadrupole Mass Spectrometric Method for Quantitative D. Retrieved from [Link]

-

Cheméo. (n.d.). Pentadecane, 2,6,10,14-tetramethyl-. Retrieved from [Link]

-

NIST. (n.d.). Pentadecane, 2,6,10,14-tetramethyl-. NIST Chemistry WebBook. Retrieved from [Link]

-

Molecules. (2020). Development of Gas-Chromatographic Method for Simultaneous Determination of Cannabinoids and Terpenes in Hemp. Retrieved from [Link]

-

Asian Journal of Chemistry. (2023). Gas Chromatography: Method Development and Validation for Identification and Quantification of delta-9-Tetrahydrocannabinol by Calibration Approach. Retrieved from [Link]

-

Scribd. (2021, January 19). GC Method Development for Methyl Esters. Retrieved from [Link]

-

ResearchGate. (2009). Degradation of the multiple branched alkane 2,6,10,14-tetramethyl-pentadecane (pristane) in Rhodococcus ruber and Mycobacterium neoaurum. Retrieved from [Link]

-

PubMed. (2015). Stereoisomeric analysis of 6,10,14-trimethylpentadecan-2-ol and the corresponding ketone in wing extracts from African Bicyclus butterfly species. Retrieved from [Link]

-

NIST. (n.d.). Pentadecane, 2,6,10,14-tetramethyl-. NIST Chemistry WebBook. Retrieved from [Link]

-

Agilent. (n.d.). Agilent J&W GC Columns. Retrieved from [Link]

-

National Taiwan University. (n.d.). Chromatography. Retrieved from [Link]

-

Supelco. (n.d.). Gas Chromatography. Retrieved from [Link]

Sources

- 1. Co-Elution: How to Detect and Fix Overlapping Peaks. [axionlabs.com]

- 2. Co-elution in a nutshell | The Truth About Forensic Science [thetruthaboutforensicscience.com]

- 3. pdf.benchchem.com [pdf.benchchem.com]

- 4. Temperature Programming for Better GC Results | Phenomenex [phenomenex.com]

- 5. chromatographyonline.com [chromatographyonline.com]

- 6. pdf.benchchem.com [pdf.benchchem.com]

- 7. elementlabsolutions.com [elementlabsolutions.com]

- 8. agilent.com [agilent.com]

- 9. fishersci.com [fishersci.com]

- 10. Guide to GC Column Selection and Optimizing Separations [discover.restek.com]

- 11. sigmaaldrich.com [sigmaaldrich.com]

- 12. Guide to Choosing a GC Column | Phenomenex [phenomenex.com]

- 13. mdpi.com [mdpi.com]

- 14. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 15. mdpi.com [mdpi.com]

- 16. scispace.com [scispace.com]

- 17. researchgate.net [researchgate.net]

- 18. organomation.com [organomation.com]

- 19. researchgate.net [researchgate.net]

- 20. Stereoisomeric analysis of 6,10,14-trimethylpentadecan-2-ol and the corresponding ketone in wing extracts from African Bicyclus butterfly species - PubMed [pubmed.ncbi.nlm.nih.gov]

comparing 2,6,10,14-tetramethylpentadecan-3-one and phytone biomarker stability

Biomarker Stability and Metabolic Profiling: A Comparative Guide to Isoprenoid Ketones

In the fields of biogeochemistry, environmental toxicology, and metabolic profiling, isoprenoid ketones serve as critical molecular fossils and metabolic breadcrumbs. Two prominent biomarkers—phytone (6,10,14-trimethylpentadecan-2-one) and 2,6,10,14-tetramethylpentadecan-3-one —offer contrasting insights into environmental degradation and microbial metabolism.

As a Senior Application Scientist, I have structured this guide to objectively compare the stability, origin, and analytical recovery of these two compounds. While phytone is celebrated for its long-term stability and role as a tracer for chlorophyll photodegradation[1], 2,6,10,14-tetramethylpentadecan-3-one acts as a transient intermediate, revealing the precise mechanisms of bacterial attack on highly resistant branched hydrocarbons[2].

Structural Causality & Stability Dynamics

The utility of a biomarker is dictated by its thermodynamic stability and its interaction with the surrounding matrix. The structural differences between these two ketones fundamentally alter their preservation potential.

Phytone (6,10,14-trimethylpentadecan-2-one): The Stable Sentinel Generated primarily from the photodegradation of the chlorophyll-a phytyl chain, phytone (a C18 ketone) exhibits exceptional environmental persistence. Its stability is largely matrix-dependent. In marine sediments, its high polarity allows it to form strongly "bound" complexes within the sediment matrix[1]. These bound forms resist standard solvent extraction and baseline microbial degradation, preserving the biomarker over geological timescales. While specific denitrifying bacteria (e.g., Marinobacter sp.) can metabolize free phytone into 4,8,12-trimethyltridecanoic acid under specific conditions[3], the bound fraction remains a highly stable indicator of oxic sedimentation.

2,6,10,14-tetramethylpentadecan-3-one: The Transient Intermediary This C19 ketone arises from the microbial degradation of pristane or phytenes via a specific mono-terminal or C3-targeted attack[2]. The oxidation of a secondary alcohol yields this ketone, which subsequently undergoes hydration of its enol form under thermodynamic control[4]. This hydration leads to a diol that is rapidly cleaved into 4,8,12-trimethyltridecanal[4]. Consequently, its stability is inherently low; it is a transient biomarker indicative of active, ongoing early diagenesis or acute microbial bioremediation.

Pathway Visualization

The following diagram illustrates the divergent metabolic pathways that dictate the stability of these two biomarkers.

Metabolic pathways dictating the stability of Phytone and 2,6,10,14-tetramethylpentadecan-3-one.

Quantitative Comparison of Biomarker Profiles

To guide experimental design, the following table summarizes the quantitative and qualitative performance metrics of both biomarkers.

| Parameter | Phytone (6,10,14-trimethylpentadecan-2-one) | 2,6,10,14-tetramethylpentadecan-3-one |

| Molecular Formula | C18H36O | C19H38O |

| Primary Precursor | Chlorophyll-a (Phytol side chain) | Pristane / Isomeric Phytenes |

| Formation Mechanism | Photodegradation / Aerobic bacterial oxidation | Anaerobic/Aerobic C3-targeted microbial attack |

| Environmental Stability | High (Geological timescales when matrix-bound) | Low (Transient intermediate, rapidly cleaved) |

| Diagnostic Application | Indicator of oxic sedimentation & photic zone processes | Indicator of active microbial hydrocarbon degradation |

| Downstream Metabolites | 4,8,12-trimethyltridecanoic acid (via denitrification) | 4,8,12-trimethyltridecanal (via diol cleavage) |

Self-Validating Experimental Protocols

To accurately compare these biomarkers, analytical workflows must account for their respective stability profiles. A standard extraction will fail to capture bound phytone, while delayed sampling will miss the transient 2,6,10,14-tetramethylpentadecan-3-one.

Protocol A: Sequential Extraction of Matrix-Bound Phytone

This protocol is a self-validating system: by analyzing the initial extract versus the hydrolyzed residue, researchers can definitively prove the biomarker was matrix-bound rather than free-floating[1].

-

Primary Extraction (Free Lipids): Subject the lyophilized environmental sample to Soxhlet extraction using chloroform/methanol (2:1, v/v) for 24 hours. This removes all unbound lipids.

-

Residue Hydrolysis (Bound Lipids): Dry the Soxhlet residue. Subject it to alkaline hydrolysis using 2N KOH in methanol at 80°C for 3 hours.

-

Causality: The alkaline environment breaks the ester and polar matrix bonds that artificially stabilize phytone in the environment, releasing it into the solution[1].

-

-

Recovery: Extract the hydrolysate with hexane (3x 20 mL). Dry the combined organic layers over anhydrous Na₂SO₄ and concentrate under a gentle N₂ stream.

-

GC-MS Analysis: Inject the concentrate into a GC-MS equipped with a DB-5MS column. Phytone is identified via its characteristic mass fragmentation (base peak at m/z 58, molecular ion M⁺ at 268).

Protocol B: Time-Resolved Capture of 2,6,10,14-tetramethylpentadecan-3-one

Because this ketone is thermodynamically driven toward cleavage, standard endpoint assays yield false negatives. This workflow utilizes high-frequency sampling and chemical trapping[4].

-

Anaerobic Microcosm Setup: Incubate sediment slurries with a known concentration of isomeric pristenes under strictly anaerobic conditions (N₂ atmosphere)[4].

-

High-Frequency Sampling: Extract 5 mL aliquots every 12 hours using dichloromethane.

-

Causality: The ketone's enol form rapidly hydrates and cleaves; sampling at 12-hour intervals ensures the transient peak is captured before total conversion to 4,8,12-trimethyltridecanal.

-

-

Derivatization (Chemical Trapping): Treat the dried extract with BSTFA + 1% TMCS at 60°C for 30 minutes.

-

Causality: This step silylates intermediate diols formed during the hydration phase, preventing further abiotic cleavage during the high heat of GC injection, thereby validating the precursor-product relationship[4].

-

-

Quantification: Analyze via GC-MS, tracking the emergence and subsequent decay of the C19 ketone peak (M⁺ 282) against an internal standard.

References

-

"Bound" 6,10,14-trimethylpentadecan-2-one: a useful marker for photodegradation of chlorophylls with a phytol ester group in seawater. ResearchGate. Available at:[Link]

-

Anaerobic bacterial degradation of pristenes and phytenes in marine sediments does not lead to pristane and phytane during early diagenesis. Academia.edu. Available at: [Link]

-

Aerobic and Anaerobic Metabolism of 6,10,14-Trimethylpentadecan-2-one by a Denitrifying Bacterium Isolated from Marine Sediments. ASM Journals. Available at:[Link]

-

DEGRADATION OF BRANCHED CHAIN ALIPHATIC AND AROMATIC PETROLEUM HYDROCARBONS BY MICROORGANISMS. University of Greifswald. Available at:[Link]

Sources

A Comparative Guide to Reference Standard Calibration Curves for the Quantification of 2,6,10,14-Tetramethylpentadecan-3-one

Introduction: The Imperative for Precision in Analyte Quantification

In the landscape of drug development and scientific research, the ability to accurately quantify specific chemical entities is paramount. This guide focuses on 2,6,10,14-tetramethylpentadecan-3-one, a ketone derivative of the well-known isoprenoid alkane, pristane. While not as commonly cited as its parent compound, the quantification of such molecules can be critical in various fields, including geochemistry, environmental analysis, and as potential biomarkers or impurities in pharmaceutical products.

The foundation of reliable quantification lies in the meticulous construction of calibration curves. These curves establish the mathematical relationship between the concentration of an analyte and the signal generated by an analytical instrument. This guide provides an in-depth comparison of the two most prevalent approaches for generating calibration curves for 2,6,10,14-tetramethylpentadecan-3-one using Gas Chromatography-Mass Spectrometry (GC-MS): the External Standard method and the Internal Standard method. Our objective is to equip researchers, scientists, and drug development professionals with the technical understanding and practical insights needed to select and implement the most appropriate calibration strategy for their specific analytical challenges.

Part 1: The Foundational Approach - External Standard Calibration